

# Spectroscopic Data for 10-Phenyldecanoic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *10-Phenyldecanoic acid*

Cat. No.: *B102678*

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## Introduction

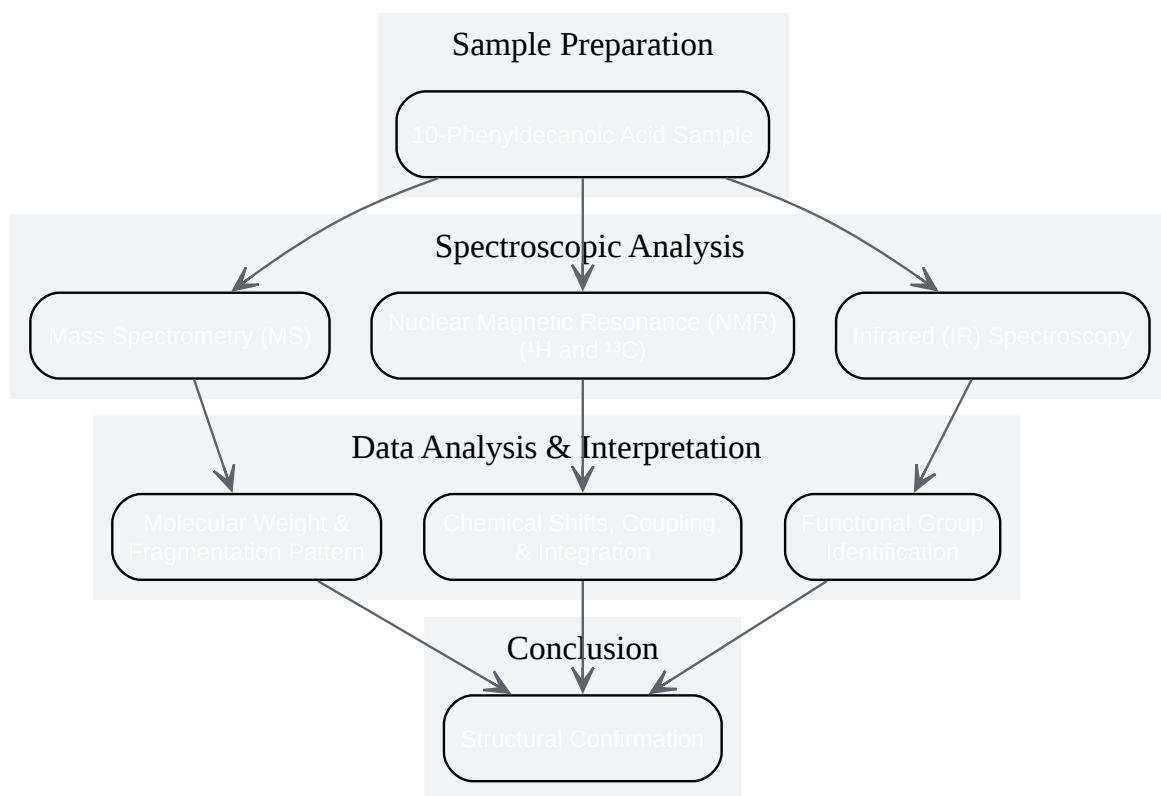
**10-Phenyldecanoic acid** ( $C_{16}H_{24}O_2$ ), a long-chain fatty acid with a terminal phenyl group, is a molecule of significant interest in various research domains, including biochemistry and drug development.<sup>[1]</sup> Its unique structure, combining a hydrophilic carboxylic acid head with a long hydrophobic alkyl chain terminating in an aromatic ring, imparts distinct physicochemical properties. Accurate and comprehensive spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its interactions in biological and chemical systems. This guide provides an in-depth analysis of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for **10-phenyldecanoic acid**, grounded in established scientific principles and experimental methodologies.

## Molecular Structure and Spectroscopic Overview

A fundamental understanding of the molecular structure of **10-phenyldecanoic acid** is essential for the interpretation of its spectroscopic data. The molecule consists of a ten-carbon aliphatic chain, a carboxylic acid functional group at one end, and a phenyl group at the other.

Caption: Molecular structure of **10-Phenyldecanoic acid**.

A general workflow for the comprehensive spectroscopic analysis of **10-phenyldecanoic acid** is outlined below. This systematic approach ensures the acquisition of high-quality, reproducible data for detailed structural elucidation.



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Caption: General workflow for spectroscopic analysis.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **10-phenyldecanoic acid** is prepared in a volatile organic solvent such as dichloromethane or methanol.

- **Injection:** A small volume (typically 1  $\mu\text{L}$ ) of the sample solution is injected into the gas chromatograph.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the **10-phenyldecanoic acid** elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

## Data Interpretation

The mass spectrum of **10-phenyldecanoic acid** displays a molecular ion peak ( $[\text{M}]^+$ ) corresponding to its molecular weight.<sup>[2]</sup> The fragmentation pattern provides valuable structural information.

m/z	Proposed Fragment	Interpretation
248	$[\text{C}_{16}\text{H}_{24}\text{O}_2]^+$	Molecular ion peak, confirming the molecular weight.
105	$[\text{C}_7\text{H}_7\text{O}]^+$	A fragment resulting from cleavage of the alkyl chain.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a characteristic fragment of compounds containing a benzyl group.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, indicative of the phenyl ring.
45	$[\text{COOH}]^+$	Carboxyl group fragment.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the nuclei.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: A small amount of **10-phenyldecanoic acid** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field, and a series of radiofrequency pulses are applied. The resulting signals (free induction decay, FID) are detected.
- Data Processing: The FID is mathematically transformed (Fourier transform) to generate the NMR spectrum.

## $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~11.0-12.0	Singlet (broad)	1H	-COOH
7.25-7.35	Multiplet	2H	meta-H of phenyl ring
7.15-7.25	Multiplet	3H	ortho- and para-H of phenyl ring
2.55-2.65	Triplet	2H	-CH <sub>2</sub> -Ph
2.30-2.40	Triplet	2H	-CH <sub>2</sub> -COOH
1.55-1.70	Multiplet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -Ph and -CH <sub>2</sub> -CH <sub>2</sub> -COOH
1.20-1.40	Multiplet	10H	-(CH <sub>2</sub> ) <sub>5</sub> -

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift ( $\delta$ , ppm)	Assignment
~180	-COOH
~142	C-1' (quaternary) of phenyl ring
~128.5	meta-C of phenyl ring
~128.3	ortho-C of phenyl ring
~125.6	para-C of phenyl ring
~36.0	-CH <sub>2</sub> -Ph
~34.0	-CH <sub>2</sub> -COOH
~31.5	-CH <sub>2</sub> -CH <sub>2</sub> -Ph
~29.0-29.5	-(CH <sub>2</sub> ) <sub>5</sub> -
~24.7	-CH <sub>2</sub> -CH <sub>2</sub> -COOH

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: A small amount of solid **10-phenyldecanoic acid** is placed directly on the ATR crystal.
- Data Acquisition: An infrared beam is passed through the ATR crystal, and the sample in contact with it absorbs specific frequencies of IR radiation. The attenuated beam is then detected.
- Data Processing: The interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber).

## Data Interpretation

The IR spectrum of **10-phenyldecanoic acid** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
3100-3000	C-H stretch (aromatic)	Phenyl ring
2920-2850	C-H stretch (aliphatic)	Alkyl chain
~1710	C=O stretch	Carboxylic acid
~1600, ~1495, ~1450	C=C stretch (in-ring)	Phenyl ring
~1410	O-H bend	Carboxylic acid
~1290	C-O stretch	Carboxylic acid
~940 (broad)	O-H bend (out-of-plane)	Carboxylic acid
~750, ~700	C-H bend (out-of-plane)	Monosubstituted phenyl

## Conclusion

The comprehensive spectroscopic analysis of **10-phenyldecanoic acid**, employing mass spectrometry, <sup>1</sup>H and <sup>13</sup>C NMR, and IR spectroscopy, provides a detailed and self-validating structural elucidation. The data obtained from each technique are complementary and collectively confirm the molecular formula, the presence of the carboxylic acid and terminal phenyl functional groups, and the structure of the intervening decyl chain. This in-depth guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the confident identification and characterization of this important fatty acid.

## References

- PubChem. **10-Phenyldecanoic acid**.
- PubChemLite. **10-phenyldecanoic acid** (C16H24O2). [\[Link\]](#)[\[2\]](#)

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## Sources

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